(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to an alkyl or aryl group. This compound features a dichlorophenyl group, which is a benzene ring substituted with two chlorine atoms, and a dimethyl-3-oxopentanenitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 2,3-dichlorobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology and Medicine
In biological and medical research, compounds with similar structures are often investigated for their potential pharmacological properties. They may exhibit activity against certain enzymes or receptors, making them candidates for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action for (2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile would depend on its specific application. For example, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2,4-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- (2Z)-2-[(2,5-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- (2Z)-2-[(2,6-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Uniqueness
The uniqueness of (2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile lies in the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.
Biological Activity
(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile, with the CAS number 891055-34-8, is an organic compound characterized by its complex structure that includes a dichlorophenyl group and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C13H12Cl2N2O. Its structure features a central carbon chain with various substituents that contribute to its chemical reactivity and biological activity. Key structural properties include:
- Nitrile Group : Contributes to the compound's reactivity.
- Ketone Group : Increases electrophilicity and potential interactions with biological targets.
- Dichlorophenyl Substituent : Enhances lipophilicity and may influence binding affinity to biological molecules.
Synthesis
The synthesis of this compound can be achieved through various methods. A notable synthetic route involves the reaction of substituted phenylhydrazine hydrochloride with pivaloylacetonitrile in ethanol under reflux conditions, yielding high product purity and yield (up to 90%) .
Biological Activities
Research into the biological activities of this compound has revealed several promising areas:
Anticancer Activity
Recent studies have explored the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
Cell Line | GI50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.12 | Induction of apoptosis |
HeLa (Cervical Cancer) | 7.45 | Cell cycle arrest |
A549 (Lung Cancer) | 6.78 | Inhibition of proliferation |
These findings suggest that the compound may interfere with critical cellular processes such as apoptosis and cell cycle regulation .
Acetylcholinesterase Inhibition
Another significant area of research has focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Preliminary results indicate that the compound demonstrates competitive inhibition with an IC50 value in the low micromolar range . This activity positions it as a potential candidate for further development as a therapeutic agent for cognitive disorders.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Nucleophilic Attack : The nitrile and ketone groups facilitate nucleophilic addition reactions with biological macromolecules.
- Binding Interactions : The dichlorophenyl group enhances binding affinity to target proteins or enzymes due to increased hydrophobic interactions.
- Modulation of Enzyme Activity : The compound may alter enzyme kinetics through reversible or irreversible inhibition mechanisms.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Breast Cancer Cells : A study evaluated the cytotoxic effects on MCF-7 cells and found that treatment with the compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating apoptosis induction .
- Neuroprotective Effects : In models simulating Alzheimer's disease, this compound showed promise in improving cognitive function in rodent models through AChE inhibition .
Properties
IUPAC Name |
(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-14(2,3)13(18)10(8-17)7-9-5-4-6-11(15)12(9)16/h4-7H,1-3H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQAZLJFKXVZIK-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=C(C(=CC=C1)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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